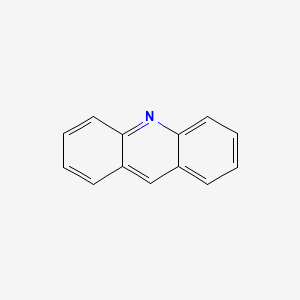

吖啶

概述

描述

Acridine is an organic compound and a nitrogen heterocycle with the formula C13H9N . It is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . It is an almost colorless solid, which crystallizes in needles . There are few commercial applications of acridines; at one time acridine dyes were popular, but they are now relegated to niche applications .

Synthesis Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . Synthetic routes to acridines and substituted acridines have been discussed in various studies . For instance, acridine synthesis is the chemical reaction of a diarylamine heated with a carboxylic acid (or acid anhydride) and zinc chloride to form a 9-substituted acridine .Molecular Structure Analysis

Acridine is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis

Acridine derivatives have diverse applications ranging from DNA intercalators, endonuclease mimics, ratiometric selective ion sensors, and P-glycoprotein inhibitors in countering the multi-drug resistance, enzyme inhibitors, and reversals of neurodegenerative disorders . Stacking interactions between the ligand molecule and DNA base pairs in the form of π–π interactions, charge transfer, and dipole induced dipole interactions result in substantial entropy changes which are the principal driving forces for this exceptional occurrence .Physical and Chemical Properties Analysis

Acridine has a molar mass of 179.22 g/mol, a melting point of 110°C, and a boiling point of 345°C (at standard atmospheric pressure) . At 20°C, its density is 1.1005 g/cm3 . It exists as colorless needle-shaped or prism-shaped crystals and can evaporate when exposed to steam .科学研究应用

抗癌特性:吖啶衍生物因其能嵌入 DNA,抑制拓扑异构酶和端粒酶等关键酶而被认可。这使得它们能够有效地破坏癌细胞的复制。自 20 世纪 70 年代以来,吖啶已被用于癌症治疗,人们正在探索各种天然和合成衍生物对抗肿瘤的细胞毒活性 (Galdino-Pitta 等,2013;Denny,2002).

抗菌和抗原生动物剂:历史上,吖啶衍生物被广泛用作抗菌和抗原生动物剂。它们在这些领域的强大活性仍然是研究的主题 (Denny,2002).

合成和开发:许多合成方法专注于制备目标吖啶骨架或修饰表现出有前景的抗癌活性的天然化合物,如吖啶酮生物碱。这些化合物在体外和体内均被检查其在癌症治疗中的潜力 (Cholewiński 等,2011).

DNA 嵌入研究:吖啶嵌入 DNA 的能力一直是研究的重点,它提供了对它们的构效关系和在细胞毒性和 DNA 结合中的作用机制的见解。这些知识对于开发更有效的化疗药物至关重要 (Adams,2002).

其他疾病的治疗:除了癌症之外,研究还探索了使用吖啶衍生物治疗其他疾病,如阿尔茨海默病和各种感染。这些化合物的广泛生物活性使它们在开发新的、更具选择性和毒性更小的药物方面引起了极大的兴趣 (Gensicka-Kowalewska 等,2017).

遗传效应:吖啶化合物的诱变作用已得到充分证明。它们通过嵌入 DNA 引起移码突变。了解这些影响对于研究遗传密码的性质和吖啶的生物学效应至关重要,例如抑制 DNA 修复和细胞生长抑制 (Nasim & Brychcy,1979).

作用机制

安全和危害

未来方向

Although the number of studies on the clinical use of AO is limited, pilot studies have demonstrated the safety and feasibility of its application as an intraoperative fluorescent dye and as a novel photo- and radio-sensitizator . Further clinical studies are necessary to more definitively assess the clinical benefit AO-based fluorescence guidance, therapy for sarcomas, and to establish feasibility of this new approach for the treatment of other tumor types .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Acridine can be achieved through several methods, including the Skraup synthesis, Doebner-Miller synthesis, and Friedlander synthesis. The Skraup synthesis is the most commonly used method and involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The Doebner-Miller synthesis involves the reaction of aniline with acrolein in the presence of a catalyst, while the Friedlander synthesis involves the reaction of o-aminoaryl ketones with aldehydes or ketones in the presence of a Lewis acid catalyst.", "Starting Materials": ["Aniline", "Glycerol", "Sulfuric acid", "Oxidizing agent"], "Reaction": ["Mix aniline, glycerol, and sulfuric acid in a reaction flask", "Add an oxidizing agent, such as nitrobenzene or potassium dichromate, to the reaction mixture", "Heat the reaction mixture to 150-180°C for several hours", "Cool the reaction mixture and add water to precipitate the crude product", "Filter the crude product and wash with water and ethanol to obtain pure Acridine"] } | |

CAS 编号 |

39327-16-7 |

分子式 |

C13H9N |

分子量 |

179.22 g/mol |

IUPAC 名称 |

benzo[g]quinoline |

InChI |

InChI=1S/C13H9N/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-9H |

InChI 键 |

RFQDDXWZZVRLKO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 |

规范 SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=N3 |

沸点 |

655 °F at 760 mmHg (NTP, 1992) 345.5 °C @ 760 mm Hg 655 °F |

颜色/形态 |

RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL; MONOCLINIC, ORTHORHOMBIC SMALL COLORLESS NEEDLES ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS |

密度 |

1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink 1.005 @ 20 °C/4 °C 1.2 |

熔点 |

225 to 230 °F (NTP, 1992) 111 °C; 106 °C (form a); 110 °C (form b) 225-230 °F |

物理描述 |

Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion. Pale yellow solid; [Merck Index] Colorless solid; [Hawley] Yellow crystalline powder; [MSDSonline] Small colorless needle-like crystalline solid. |

溶解度 |

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE Freely sol in hydrocarbons; slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide; sparingly soluble in light petroleum Very soluble in carbon disulfide; very soluble in ethanol, ether, benzene; slightly soluble in water 1 gm soluble in <1 ml boiling benzene or alcohol; 5 ml benzene (20 °C); 6 ml alcohol (20 °C); 16 ml of ether (20 °C); 1.8 ml boiling cyclohexane. In water= 38.4 mg/L at 24 °C. |

蒸汽压力 |

1 mmHg at 255.9 °F (NTP, 1992) Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/ 1 MM HG @ 129 °C varies depending upon the specific compound |

产品来源 |

United States |

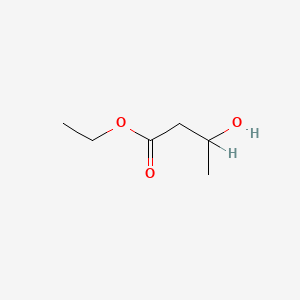

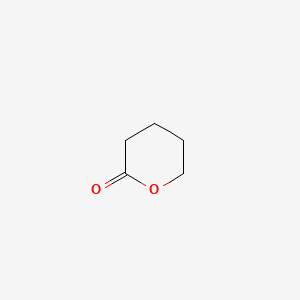

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B7766499.png)